![molecular formula C16H22O4 B14322578 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid CAS No. 106636-64-0](/img/structure/B14322578.png)
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a benzoic acid moiety substituted with an ester group containing a 3-ethylhexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 3-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzoic acid+3-EthylhexanolH2SO42-[(3-Ethylhexyl)oxy]carbonylbenzoic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, coatings, and other industrial products.
作用機序
The mechanism of action of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the levels of enzymes such as superoxide dismutase, catalase, and glutathione-S-transferase, which play a role in oxidative stress response . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Mono(2-ethylhexyl) phthalate: A similar ester compound with a phthalate backbone.
4-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid: Another ester derivative with a similar structure.
Uniqueness
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is unique due to its specific ester group and the presence of a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
106636-64-0 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
2-(3-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-7-12(4-2)10-11-20-16(19)14-9-6-5-8-13(14)15(17)18/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,17,18) |
InChIキー |
BSDOUPRHVAYHPD-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


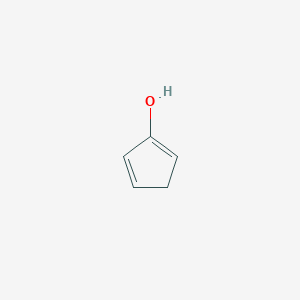
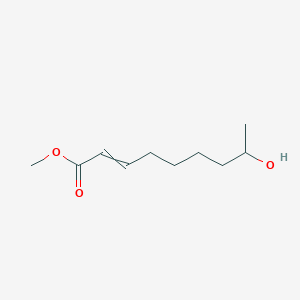
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
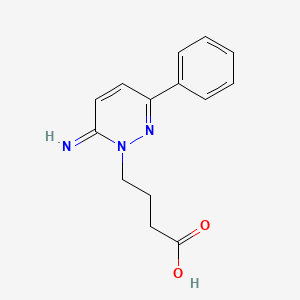
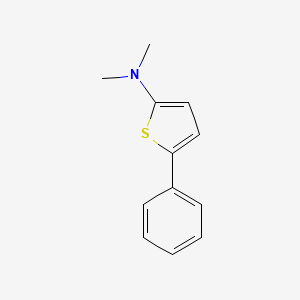

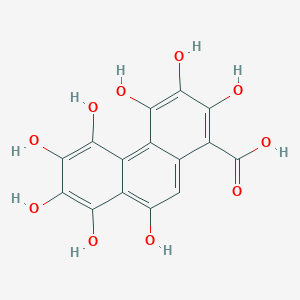
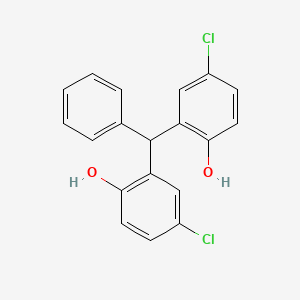

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
